molecular formula C21H22BrFN4O2 B122179 N-Desmethyl vandetanib CAS No. 338992-12-4

N-Desmethyl vandetanib

Katalognummer B122179
CAS-Nummer: 338992-12-4
Molekulargewicht: 461.3 g/mol
InChI-Schlüssel: HTCPERSEGREUFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desmethyl vandetanib is a metabolite of vandetanib, a once-daily oral anticancer drug that selectively inhibits vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) signaling pathways. Vandetanib has been evaluated in various clinical settings, including treatment for non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), demonstrating antitumor activity and an acceptable safety profile .

Synthesis Analysis

The synthesis of N-Desmethyl vandetanib involves metabolic pathways in the liver where cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes play a crucial role. Specifically, CYP2C/3A and FMO1 are major enzymes participating in the formation of N-Desmethyl vandetanib and vandetanib N-oxide, respectively . The differential oxidation of vandetanib by human and rat hepatic microsomal systems has been studied, revealing the enzymatic mechanisms underlying the formation of its metabolites .

Molecular Structure Analysis

While the specific molecular structure analysis of N-Desmethyl vandetanib is not detailed in the provided papers, the parent compound, vandetanib, is a small-molecule tyrosine kinase inhibitor with a structure that allows it to inhibit multiple targets, including VEGFR-2 and -3, EGFR, and the RET tyrosine kinase receptor . The structural modifications resulting from the demethylation process likely affect the compound's pharmacokinetic properties and interactions with enzymes and transporters.

Chemical Reactions Analysis

The chemical reactions leading to the formation of N-Desmethyl vandetanib involve oxidative processes mediated by liver enzymes. The metabolism of vandetanib to its N-desmethyl derivative is attenuated by inhibitors of CYP3A and 2C, indicating the involvement of these enzymes in the demethylation process . Additionally, the interaction of vandetanib with renal organic cation transporter OCT2 suggests that it may affect the transport of other compounds, such as creatinine .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Desmethyl vandetanib are not explicitly discussed in the provided papers. However, the properties of vandetanib, such as its oral bioavailability and pharmacokinetic profile supporting once-daily administration, are well-documented . Vandetanib's ability to inhibit critical pathways for tumor growth and angiogenesis is a result of its chemical structure and properties, which allow it to target multiple receptors involved in cancer progression .

Relevant Case Studies

Several clinical trials have been conducted to evaluate the efficacy and safety of vandetanib in various cancers. In NSCLC, vandetanib has shown antitumor activity and prolonged progression-free survival (PFS) in some studies . In the context of MTC, vandetanib has demonstrated clinical benefits in terms of PFS and objective response rate . The metabolism of vandetanib to N-Desmethyl vandetanib and its implications for efficacy and safety are areas of ongoing research .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Enzymatic Activities

  • N-Desmethyl vandetanib is a primary metabolite of Vandetanib, primarily formed through the action of cytochrome P450 3A4 and flavin-containing monooxygenases (FMOs) in human liver. This pathway indicates the significant role of CYP3A4 and FMOs in the metabolism of Vandetanib to N-Desmethyl vandetanib, highlighting the importance of these enzymes in drug metabolism and potential drug interactions (Indra et al., 2019).

Applications in Cancer Therapy

  • Vandetanib, and by extension, its metabolite N-Desmethyl vandetanib, has shown efficacy in the treatment of non-small-cell lung cancer (NSCLC) when combined with other therapeutic agents like pemetrexed. This combination has been observed to show clinical benefit in patients with pretreated advanced NSCLC, although the primary endpoint of statistically significant progression-free survival (PFS) prolongation was not met (de Boer et al., 2009).
  • In the context of medullary thyroid cancer (MTC), Vandetanib has demonstrated significant antitumor activity, and its once-daily oral dosing has an acceptable safety profile. This implies potential efficacy of its metabolites, including N-Desmethyl vandetanib, in treating advanced hereditary MTC (Robinson et al., 2010).

Pharmacokinetics in Specific Patient Populations

  • The pharmacokinetics of Vandetanib, which would also relate to its metabolites, including N-Desmethyl vandetanib, were studied in patients with renal or hepatic impairment. It was observed that Vandetanib exposure increased in patients with renal impairment. This finding is important for considering dose adjustments in patients with varying levels of renal function (Weil et al., 2010).

Safety And Hazards

Vandetanib can prolong the QT interval, and it is contraindicated for use in patients with serious cardiac complications such as congenital long QT syndrome and uncompensated heart failure . The most common adverse events are rash, diarrhea, hypertension, fatigue, and asymptomatic QTc prolongation .

Zukünftige Richtungen

Vandetanib has shown promise in the treatment of various cancers, including medullary thyroid cancer . Ongoing phase II and III clinical trials will better define the appropriate schedule, the optimal setting of evaluation, and the safety of long-term use of vandetanib . The electrophysiological mechanisms of Vandetanib-induced cardiotoxicity are also being studied .

Eigenschaften

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCPERSEGREUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416177
Record name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl vandetanib

CAS RN

338992-12-4
Record name N-Desmethyl vandetanib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338992124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL VANDETANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I43R5TNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

TFA (3 ml) was added to a suspension of 4-(4-bromo-2-fluoroanilino)-7-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-6-methoxyquinazoline (673 mg, 1.2 mmol) in methylene chloride (10 ml). After stirring for 1 hour at ambient temperature, the volatiles were removed under vacuum. The residue was triturated with a mixture of water/ether. The organic layer was separated. The aqueous layer was washed again with ether. The aqueous layer was adjusted to pH10 with 2N aqueous sodium hydroxide. The aqueous layer was extracted with methylene chloride. The organic layer was dried (MgSO4) and the solvent was removed under vacuum. The solid was triturated with a mixture ether/petroleum ether (1/1), filtered, washed with ether and dried under vacuum to give 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazoline (390 mg, 70.5%).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl vandetanib
Reactant of Route 2
Reactant of Route 2
N-Desmethyl vandetanib
Reactant of Route 3
Reactant of Route 3
N-Desmethyl vandetanib
Reactant of Route 4
Reactant of Route 4
N-Desmethyl vandetanib
Reactant of Route 5
Reactant of Route 5
N-Desmethyl vandetanib
Reactant of Route 6
Reactant of Route 6
N-Desmethyl vandetanib

Citations

For This Compound
24
Citations
M Han, X Zhang, Z Ye, J Wang, J Qian, G Hu… - Chemico-Biological …, 2021 - Elsevier
… metabolites of N-desmethyl vandetanib and diazepam. (D) Chromatogram of CYP3A4 recombinant microsome with added metabolites of N-desmethyl vandetanib and diazepam. …
Number of citations: 2 www.sciencedirect.com
AI Al-Ghusn, AH Bakheit, MW Attwa… - Profiles of Drug …, 2023 - Elsevier
… Frampton [30] found in his research that vandetanib is metabolized to N-desmethyl vandetanib by the cytochrome P450 (CYP) 3A4 isoenzyme and to vandetanib N-oxide by flavine-…
Number of citations: 1 www.sciencedirect.com
J Carter - 2017 - eprints.nottingham.ac.uk
Angiogenesis, a process that enables the growth of blood vessels from a pre-existing vasculature and is common to all solid tumours greater than 1 mm3 in size (Gacche and Meshram, …
Number of citations: 2 eprints.nottingham.ac.uk
L Beaton, HFJ Tregidgo, SA Znati, S Forsyth… - Journal of Vascular and …, 2022 - Elsevier
… The primary objectives were to establish the safety and tolerability of BTG-002814 and determine the concentrations of vandetanib and the N-desmethyl vandetanib metabolite in the …
Number of citations: 4 www.sciencedirect.com
A De Luca, A D'Alessio, MR Maiello… - Expert Opinion on …, 2014 - Taylor & Francis
… increased exposure to the active N-desmethyl and N-oxide metabolites, whereas in subjects with increasing degrees of hepatic impairment, the exposure to N-desmethyl vandetanib …
Number of citations: 15 www.tandfonline.com
S Karras, P Anagnostis, GE Krassas - Expert Opinion on Drug …, 2014 - Taylor & Francis
… Radioactivity profiles showed the extensive presence of active metabolites (N-desmethyl-vandetanib) metabolized by the cytochrome P450 [CYP] 3A4 isoenzyme and vandetanib N-…
Number of citations: 22 www.tandfonline.com
K Jáklová, T Feglarová, S Rex, Z Heger… - International Journal of …, 2021 - mdpi.com
… N-desmethyl vandetanib and vandetanib N-oxide have been … The formation of N-desmethyl vandetanib is mediated by … pathways is important as N-desmethyl vandetanib is of similar …
Number of citations: 5 www.mdpi.com
MR Cooper, SY Yi, W Alghamdi… - Annals of …, 2014 - journals.sagepub.com
… : N-desmethyl-vandetanib and vandetanib-N-oxide. N-desmethyl-vandetanib circulates at a … As hepatic function worsens, exposure to N-desmethyl-vandetanib tends to decrease, …
Number of citations: 33 journals.sagepub.com
A Denys, P Czuczman, D Grey, Z Bascal… - Theranostics, 2017 - ncbi.nlm.nih.gov
… The AUC of VTB and its major metabolite N-desmethyl vandetanib (NDM VTB) was approximately linear with the dose strength of VERB. VTB plasma levels were at or below limits of …
Number of citations: 16 www.ncbi.nlm.nih.gov
L Beaton, HFJ Tregidgo, SA Znati… - JMIR Research …, 2019 - researchprotocols.org
… , N-desmethyl vandetanib, by cytochrome P450 3A4 (CYP3A4). Concentrations of vandetanib and N-desmethyl vandetanib in … of vandetanib and N-desmethyl vandetanib. Samples are …
Number of citations: 4 www.researchprotocols.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.